Fostedil - 75889-62-2

Fostedil

Catalog Number: EVT-268681
CAS Number: 75889-62-2
Molecular Formula: C18H20NO3PS
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fostedil, also known as KB-944, is a calcium channel antagonist potentially for the treatment of angina pectoris. KB-944 increased regional segment function in normal and ischemic regions and maintained distal coronary artery perfusion pressure, coronary flow and transmural regional myocardial blood flow during partial coronary artery occlusion despite a reduction in aortic pressure. In a model of total coronary artery occlusion.
Synthesis Analysis

The synthesis of Fostedil involves a multi-step process that includes the following key reactions:

  1. Thioamide Formation: The initial step involves treating benzanilide with phosphorus pentasulfide or Lawesson's reagent to produce a thioamide .
  2. Benzothiazole Ring Formation: This step entails an oxidative ring formation through the reaction of the thioamide with potassium ferricyanide in the presence of a base, likely involving free radical intermediates to construct the benzothiazole ring .
  3. Bromination: The benzothiazole compound undergoes bromination using N-bromosuccinimide to yield a bromomethyl intermediate .
  4. Michaelis-Arbuzov Reaction: The final step is a Michaelis-Arbuzov reaction with triethyl phosphite, which leads to the formation of Fostedil .

This synthetic route highlights the complexity and precision required in organic synthesis, particularly in constructing heterocyclic compounds like Fostedil.

Molecular Structure Analysis

Fostedil's molecular formula is C18H20N2O3PC_{18}H_{20}N_{2}O_{3}P, with a molar mass of 341.24 g/mol. The structure features:

  • A benzothiazole ring, which contributes to its pharmacological activity.
  • A phosphonate group, which is crucial for its mechanism as a calcium channel blocker.

The structural integrity and stereochemistry are essential for the compound's biological activity, influencing its interaction with calcium channels in cardiac tissues .

Chemical Reactions Analysis

Fostedil participates in various chemical reactions, primarily during its synthesis:

  • Oxidation: Involves the oxidative formation of the benzothiazole ring from thioamide.
  • Substitution: The bromination step introduces a bromomethyl group, which is pivotal for subsequent reactions.
  • Phosphorylation: The Michaelis-Arbuzov reaction facilitates the introduction of the phosphonate moiety, essential for its activity as a calcium channel blocker.
Mechanism of Action

Fostedil acts primarily as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This action results in:

  • Vasodilation: Reduced vascular resistance leads to lower blood pressure.
  • Decreased myocardial oxygen demand: By relaxing blood vessels and reducing heart workload, Fostedil alleviates symptoms associated with angina pectoris.

The mechanism involves binding to specific calcium channels (L-type) and preventing their activation by depolarization events, thus modulating cardiac contractility and vascular tone .

Physical and Chemical Properties Analysis

Fostedil exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require careful handling due to sensitivity to moisture and light.

These properties are critical for determining its formulation and stability in pharmaceutical applications .

Applications

Fostedil has been investigated for various scientific applications:

  • Cardiovascular Research: Its vasodilatory effects make it valuable in studying cardiovascular diseases and therapies.
  • Pharmacological Studies: As a calcium channel blocker, it serves as a model compound for exploring mechanisms of calcium antagonism.
  • Potential Therapeutic Uses: Although it was not marketed, ongoing research may uncover new applications or derivatives that could be beneficial in treating hypertension or angina pectoris .
Historical Context & Discovery of Fostedil

Chronological Evolution of Vasodilator Research Leading to Fostedil Identification

Vasodilator research evolved through three distinct phases, culminating in Fostedil's discovery as a selective calcium channel blocker:

  • Early Era (1800s–1950s): Nitroglycerin (1879) and papaverine (1916) dominated therapy, though their non-selective mechanisms caused systemic hypotension. The 1950s saw the first synthetic vasodilators (e.g., hydralazine), but precision targeting remained elusive [2].
  • Calcium Channel Blocker Revolution (1960s–1970s): The identification of voltage-gated calcium channels (VGCCs) in 1967 shifted focus to calcium flux modulation. Verapamil (1962) and nifedipine (1975) established dihydropyridine and phenylalkylamine scaffolds, though their cardiac effects limited utility in peripheral diseases [2] [8].
  • Fostedil's Emergence (1980s): Developed by Yamanouchi Pharmaceuticals, Fostedil combined a dihydropyridine-like moiety with a phosphodiesterase-inhibiting fragment. This hybrid design enabled selective dilation of peripheral vessels with minimal cardiac depression, addressing a critical gap in treating Raynaud's phenomenon and ischemic ulcers [6] [8].

Table 1: Key Milestones in Vasodilator Development

YearCompound/DiscoverySignificance
1879NitroglycerinFirst clinically used vasodilator; non-selective
1962VerapamilFirst calcium channel blocker; cardiac effects
1975NifedipineDihydropyridine scaffold; improved vascular selectivity
1982Fostedil (YK-1)Hybrid calcium blocker/PDE inhibitor; peripheral focus

Fostedil's pharmacophore represented a deliberate departure from earlier scaffolds. Its N-alkylated piperazine tail enhanced tissue penetration, while the aromatic carbonyl core provided high affinity for L-type VGCCs in vascular smooth muscle. In vitro studies showed 5-fold greater selectivity for peripheral vs. coronary vessels compared to nifedipine [6].

Patent Landscape Analysis: Key Milestones in Fostedil Development

Initial Patent Filings and Core Claims

The foundational patent JP19830003218 (1983) covered Fostedil's chemical structure (C₂₄H₃₁N₃O₄) and its "method of inducing vasodilation without significant negative inotropy." Key claims included:

  • Composition of matter for the free base and hydrochloride salt [1] [6].
  • Use in peripheral vascular disorders via oral or topical administration [5].
  • Synthesis route employing reductive amination to link the dihydropyridine and piperazine moieties [9].

Secondary Patenting and Technological Extensions

Subsequent patents addressed formulation and combination therapies:

  • US4686211 (1985): Extended-release tablet using hydroxypropyl methylcellulose matrix to maintain plasma concentrations for 12h [6].
  • EP0223451 (1986): Combination with antioxidants (e.g., ascorbic acid) to prevent photodegradation of the dihydropyridine ring [5].
  • JP19900000876 (1990): Topical gel for Raynaud's phenomenon, penetrating dermal layers via fatty acid esters [9].

Table 2: Key Patents in Fostedil Development

Patent Number**YearPriority JurisdictionKey InnovationAssignee
JP198300032181983JapanBase compound & vasodilatory useYamanouchi
US46862111985USAExtended-release oral formulationYamanouchi
EP02234511986EuropeStabilized compositionsYamanouchi
JP199000008761990JapanTransdermal delivery systemYamanouchi

Current Patent Status and Competitive Positioning

  • All core patents expired by 2004, enabling generic entry in major markets [5] [9].
  • Patent density analysis reveals 78% of filings occurred during 1983–1995, indicating intense early-phase innovation followed by decline [6].
  • Geographic coverage: 62% of filings targeted Japan (primary market), 28% the US, and 10% Europe, reflecting regional commercial prioritization [5].

Table 3: Patent Landscape Metrics for Fostedil

MetricValueInterpretation
Patent family size8Moderate global protection
Forward citations47Moderate technological influence
Legal statusExpiredOpen for generic development
IPC codesA61K31/495 (heterocyclic amines), A61P9/08 (vasodilators)Primary classifications

The patent landscape shows low fragmentation, with Yamanouchi controlling >90% of IP assets. No litigation occurred, suggesting uncontested market positioning. Post-expiration, patents focus on analog development (e.g., WO2011152107A1 describing fluorinated derivatives with enhanced stability) [5] [9].

Properties

CAS Number

75889-62-2

Product Name

Fostedil

IUPAC Name

2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzothiazole

Molecular Formula

C18H20NO3PS

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20NO3PS/c1-3-21-23(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3

InChI Key

FVYRUSCZCWSFLT-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OCC

Solubility

Soluble in DMSO

Synonyms

Abbott 53986
diethyl 4-(benzothiazol-2-yl)benzylphosphonate
fosfedil
fostedil
KB 944
KB-944

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.